![molecular formula C12H19ClN2O2S B4286144 N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-ethoxypropyl)urea](/img/structure/B4286144.png)
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-ethoxypropyl)urea
Descripción general
Descripción
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-ethoxypropyl)urea, also known as Sulfometuron methyl, is a herbicide that is widely used in agriculture to control weeds. It is a white crystalline powder that is soluble in water and has a broad spectrum of activity against both annual and perennial weeds.
Mecanismo De Acción
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-ethoxypropyl)urea methyl inhibits the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. This inhibition leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant. N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-ethoxypropyl)urea methyl has a high affinity for the ALS enzyme, which makes it a potent herbicide.
Biochemical and Physiological Effects:
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-ethoxypropyl)urea methyl has been shown to have a range of biochemical and physiological effects on plants. It inhibits the biosynthesis of the branched-chain amino acids, which leads to a decrease in protein synthesis and ultimately to the death of the plant. In addition, it has been found to cause a reduction in the levels of photosynthetic pigments, which leads to a decrease in photosynthesis and a reduction in plant growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-ethoxypropyl)urea methyl has several advantages for use in lab experiments. It is a potent herbicide that is effective against a wide range of weeds, making it an ideal tool for studying weed control mechanisms. In addition, it has a long residual activity, which makes it useful for studying the effects of herbicides on soil microbial communities. However, sulfometuron methyl is also toxic to non-target organisms, which limits its use in certain experiments.
Direcciones Futuras
There are several future directions for research on sulfometuron methyl. One area of research is the development of new herbicides that target different enzymes in the branched-chain amino acid biosynthesis pathway. Another area of research is the development of herbicide-resistant crops that can tolerate the use of sulfometuron methyl and other herbicides. Finally, there is a need for more research on the environmental impacts of sulfometuron methyl, including its effects on soil microbial communities and non-target organisms.
Aplicaciones Científicas De Investigación
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-ethoxypropyl)urea methyl has been extensively studied for its use as a herbicide in agriculture. It has been shown to be effective against a wide range of weeds, including grasses and broadleaf weeds. In addition, it has been found to have a long residual activity, which makes it an ideal herbicide for use in no-till agriculture. N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-ethoxypropyl)urea methyl has also been used in combination with other herbicides to increase their efficacy and reduce the development of herbicide-resistant weeds.
Propiedades
IUPAC Name |
1-[1-(5-chlorothiophen-2-yl)ethyl]-3-(3-ethoxypropyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O2S/c1-3-17-8-4-7-14-12(16)15-9(2)10-5-6-11(13)18-10/h5-6,9H,3-4,7-8H2,1-2H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRBESRJLZHXNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)NC(C)C1=CC=C(S1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-(3-ethoxypropyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-methoxypropyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4286063.png)
![N-butyl-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4286064.png)
![N-cyclohexyl-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4286069.png)
![2-({[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4286076.png)
![methyl 4-(4-chlorophenyl)-5-methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4286091.png)
![methyl 5-isopropyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4286096.png)
![8-methyl-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-2-(3-pyridinyl)quinoline](/img/structure/B4286113.png)
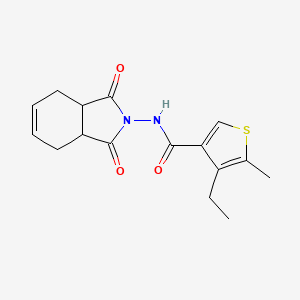
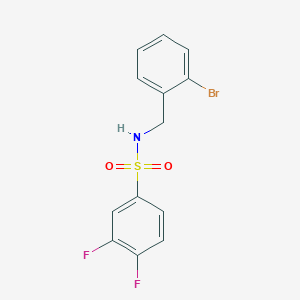
![6-methyl-2-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4286129.png)
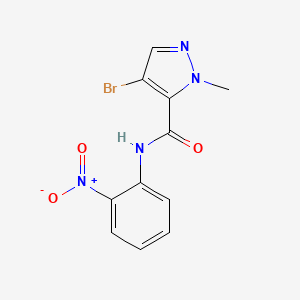
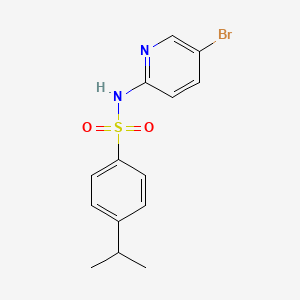
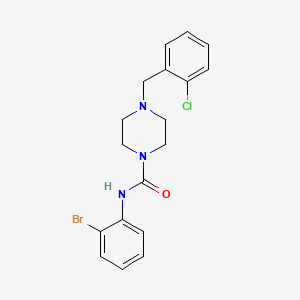
![N-(2-bromophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B4286185.png)